4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid
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Overview
Description
4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidine core, a furan ring, and a benzoic acid moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the thiadiazolo[3,2-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazolo[3,2-a]pyrimidine ring.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction, often using Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Attachment of the benzoic acid moiety:
Chemical Reactions Analysis
4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, where functional groups can be introduced or modified.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antibacterial and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in various biological assays to study its effects on different biological targets.
Mechanism of Action
The mechanism of action of 4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to interact with cyclin-dependent kinase 2 (CDK2) and cyclin-A2, which are involved in cell cycle regulation . The compound’s ability to inhibit these targets can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid include other benzoic acid derivatives and thiadiazolo[3,2-a]pyrimidine compounds. These compounds share structural similarities but differ in their functional groups and specific biological activities. For example, compounds with different substituents on the benzoic acid moiety may exhibit varying degrees of antibacterial or anticancer activities .
Properties
IUPAC Name |
4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4S/c25-21-18(13-17-10-11-19(32-17)15-6-8-16(9-7-15)23(30)31)22(29)26-24-28(21)27-20(33-24)12-14-4-2-1-3-5-14/h1-11,13,25H,12H2,(H,30,31)/b18-13-,25-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQFSOZYVKTUAK-LCQIMXFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)/C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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